molecular formula C17H17F3N8 B6458825 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2548999-93-3

2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6458825
CAS No.: 2548999-93-3
M. Wt: 390.4 g/mol
InChI Key: HGGBTMJDLPDCIP-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a trifluoromethyl-substituted pyrimidine moiety linked via a piperazine bridge to a central pyrimidine core. Key structural elements include:

  • 2-methyl group: Enhances steric bulk and may influence binding interactions.
  • 4-(1H-pyrazol-1-yl) substituent: A heterocyclic group contributing to hydrogen bonding and π-π stacking in target engagement.
  • 6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}: A piperazine linker connected to a trifluoromethylpyrimidine, likely improving solubility and pharmacokinetic properties via the polar piperazine group while the trifluoromethyl group enhances metabolic stability .

The compound’s design aligns with medicinal chemistry strategies for kinase inhibitors, where pyrimidine cores and trifluoromethyl groups are common pharmacophores .

Properties

IUPAC Name

2-methyl-4-pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N8/c1-12-24-15(10-16(25-12)28-4-2-3-23-28)27-7-5-26(6-8-27)14-9-13(17(18,19)20)21-11-22-14/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGBTMJDLPDCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Biological Activity / Application Reference
Target Compound Pyrimidine 2-methyl, 4-pyrazol-1-yl, 6-piperazinyl-trifluoromethylpyrimidine N/A (structural analysis only)
GDC-0941 (Thieno[3,2-d]pyrimidine) Thienopyrimidine 4-morpholin-4-yl, 6-piperazinylmethanesulfonyl PI3K inhibitor (cancer therapy)
4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine (1006441-37-7) Pyrimidine Difluoromethyl, ethylsulfonyl, ethyl-methylpyrazole N/A (structural analog)
MK69 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) Butanone-linked pyrazole Piperazinyl-trifluoromethylphenyl, pyrazol-4-yl Evaluated for CNS targets

Key Findings

Core Structure Variations: The target compound’s pyrimidine core differs from GDC-0941’s thienopyrimidine scaffold, which confers distinct electronic properties and binding affinities. Thienopyrimidines are often prioritized for kinase inhibition due to their planar structure and ability to occupy hydrophobic pockets . Pyrimidine derivatives with trifluoromethyl groups (e.g., target compound and 1006441-37-7) exhibit enhanced metabolic stability compared to non-fluorinated analogs .

Substituent Impact: Piperazine Linkers: Present in both the target compound and GDC-0941, piperazine improves solubility and enables modular synthesis via nucleophilic substitution reactions (e.g., coupling with sulfonyl chlorides or trifluoromethylpyrimidines) . Trifluoromethyl vs.

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods described for related pyrimidine-piperazine hybrids, such as refluxing piperazine intermediates with halogenated pyrimidines in the presence of triethylamine .
  • Isomerization pathways observed in pyrazolopyrimidine derivatives (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines) highlight the importance of reaction conditions in ensuring regiochemical fidelity .

Pharmacological Considerations

  • Kinase Inhibition: GDC-0941’s thienopyrimidine scaffold demonstrates nanomolar potency against PI3Kα, a target in oncology. The target compound’s pyrimidine core and trifluoromethyl group may similarly engage ATP-binding pockets .

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